Methyl fluoroquinolone

Description

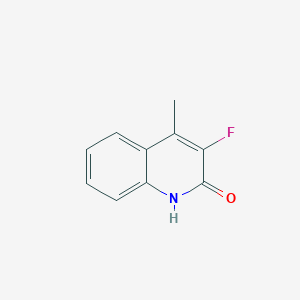

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZWOFMQJMPNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711868 | |

| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198831-76-4 | |

| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Molecular Mechanisms of Action for Methyl Fluoroquinolones

Interactions with Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV

The fundamental mechanism involves the stabilization of a covalent enzyme-DNA complex, often referred to as the cleavage complex. nih.govresearchgate.net Fluoroquinolones bind to this complex, forming a ternary drug-enzyme-DNA structure that inhibits the religation of the cleaved DNA strands. nih.govnih.govbiorxiv.org This action effectively converts these essential enzymes into cellular toxins that generate lethal chromosome fragmentation. nih.gov

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). nih.govoup.com The GyrA subunit is responsible for the DNA cleavage and reunion activity and contains the active site tyrosine residues, while the GyrB subunit harbors the ATPase activity that drives the enzyme's supercoiling function. nih.govnih.gov

Methyl fluoroquinolones bind to a pocket formed at the interface of the GyrA subunits and the cleaved DNA. nih.govresearchgate.net The binding is non-covalent and involves several key interactions:

Keto-acid Moiety: The carboxyl group at position C3 and the keto group at C4 are essential for activity. nih.govyoutube.com These groups chelate a magnesium ion (Mg²⁺), which then forms a water-metal ion bridge to conserved residues within the GyrA subunit, typically a serine and an acidic residue (e.g., Ser83 and Asp87 in E. coli). nih.govnih.govacs.orgacs.org This bridge is a critical anchor point for the drug within the complex. nih.govnih.gov

Intercalation: The planar quinolone ring system intercalates between the DNA bases at the site of cleavage, stacking against the +1 and -1 bases. nih.govnih.gov

Substituent Interactions: Substituents at various positions on the fluoroquinolone core, including methyl groups, can form additional contacts with both the enzyme and the DNA, influencing binding affinity and specificity. nih.govoup.com For instance, a cyclopropyl (B3062369) group at N1 often enhances activity against Gram-negative bacteria. nih.gov

Topoisomerase IV is also a tetramer, consisting of two ParC and two ParE subunits (C2E2), which are homologous to GyrA and GyrB, respectively. nih.govnih.govfrontiersin.org Its primary role is in decatenating (unlinking) daughter chromosomes after replication.

The addition of methyl groups at specific positions on the fluoroquinolone scaffold can significantly enhance the stability of the ternary complex, often leading to increased potency. oup.comnih.gov

Position C-8: A methyl or methoxy (B1213986) group at the C-8 position has been shown to enhance activity, particularly against resistant mutants. oup.comnih.gov For example, 8-methyl-moxifloxacin demonstrates higher potency against wild-type and resistant Mycobacterium tuberculosis gyrase compared to moxifloxacin (B1663623). nih.govpnas.org This enhancement is attributed to the substituent's ability to provide additional stabilizing interactions within the complex, which can partially compensate for the loss of affinity caused by resistance mutations in the GyrA subunit. nih.govpnas.org

Position C-7: Methylation of the piperazine (B1678402) ring at the C-7 position, a common feature in many fluoroquinolones, can also increase activity. youtube.com These modifications can influence potency, spectrum, and pharmacokinetic properties. nih.gov

Position C-5: The addition of a methyl group at position 5 can increase in vitro activity against Gram-positive bacteria. oup.comresearchgate.net

These substitutions can increase the stability of the cleaved complex, making the reversal of the DNA cleavage step (religation) less likely. acs.orgpnas.org

| Position | Substituent | Observed Effect | Example Compound(s) |

|---|---|---|---|

| C-8 | Methyl / Methoxy | Enhances activity against wild-type and resistant gyrase; increases stability of the ternary complex. oup.comnih.govnih.govpnas.org | 8-methyl-moxifloxacin, Gatifloxacin (B573) nih.govnih.gov |

| C-7 | Methylated Piperazine | Increases antibacterial activity. youtube.com | Gatifloxacin nih.gov |

| C-5 | Methyl | Increases in vitro activity against Gram-positive bacteria. oup.comresearchgate.net | Grepafloxacin researchgate.net |

| N-1 | Cyclopropyl | Confers potent activity against Gram-negative bacteria. nih.gov | Ciprofloxacin (B1669076) nih.gov |

Bacterial type II topoisomerases function through a coordinated cycle of DNA binding, cleavage, strand passage, and religation. nih.govnih.gov Methyl fluoroquinolones act primarily by inhibiting the religation step. nih.govnih.gov By stabilizing the enzyme-DNA cleavage complex, the drug prevents the reunion of the broken DNA strands. biorxiv.orgpnas.org

This inhibition of religation effectively traps the topoisomerase on the DNA in a covalent complex. nih.govresearchgate.net The accumulation of these stalled complexes along the bacterial chromosome creates physical barriers to DNA replication and transcription machinery. researchgate.netresearchgate.net The collision of a replication fork with a trapped cleavage complex is thought to transform the reversible complex into a permanent, lethal double-stranded DNA break, ultimately triggering cell death pathways. nih.govresearchgate.net Some studies also suggest that at low concentrations, fluoroquinolones can stimulate the forward DNA cleavage reaction, further increasing the number of toxic complexes. nih.gov

Differential Target Enzyme Affinity and Selectivity in Methyl Fluoroquinolones

While both DNA gyrase and topoisomerase IV are targets, the primary target can differ depending on the bacterial species and the specific fluoroquinolone structure. nih.govnih.gov This differential affinity is a key determinant of the drug's spectrum of activity.

In most Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary and more sensitive target for older and many contemporary fluoroquinolones. nih.govyoutube.com Topoisomerase IV typically serves as the secondary target. nih.govnih.gov This means that lower concentrations of the drug are needed to inhibit DNA gyrase and kill the cell. Higher concentrations are required to inhibit topoisomerase IV.

Consequently, the first-step mutations that confer resistance in Gram-negative bacteria most commonly occur in the gyrA gene, which encodes the DNA cleavage subunit of gyrase. frontiersin.org Mutations in parC, the gene for the topoisomerase IV cleavage subunit, generally appear later and contribute to higher levels of resistance. frontiersin.org The specific chemical structure of a methyl fluoroquinolone, including the substituents at positions N-1, C-7, and C-8, influences its relative affinity for gyrase versus topoisomerase IV, thereby shaping its effectiveness against Gram-negative pathogens. nih.govoup.com

Gram-Positive Bacterial Topoisomerase Targeting

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. oup.comnih.gov In Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, the primary target for many fluoroquinolones is topoisomerase IV, with DNA gyrase serving as a secondary target. researchgate.netmdpi.com However, this paradigm is not universal; the specific molecular structure of the quinolone agent dictates its preferential target. asm.org

The mechanism of action involves the stabilization of a ternary complex consisting of the enzyme, the DNA substrate, and the fluoroquinolone molecule. nih.gov This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate the strands, leading to an accumulation of double-strand breaks, the stalling of replication forks, and ultimately, cell death. oup.comnih.gov

Methyl fluoroquinolones, particularly those possessing a methoxy group at the C-8 position of the quinolone core, have demonstrated enhanced activity against Gram-positive pathogens. researchgate.netoup.com This structural modification can lead to a more balanced inhibition of both topoisomerase IV and DNA gyrase, a characteristic known as dual-targeting. nih.govaminer.cn This dual-targeting is significant because for high-level resistance to emerge, bacteria may need to acquire mutations in the genes encoding both enzymes, a less frequent occurrence than a single mutation. oup.com

Research Findings on Enzyme Inhibition

Detailed enzymatic assays measuring the 50% inhibitory concentration (IC50) have elucidated the specific activities of various fluoroquinolones against purified topoisomerase IV and DNA gyrase from Gram-positive bacteria. These studies reveal a spectrum of target preference, from compounds that strongly prefer one enzyme over the other to those that inhibit both with nearly equal potency.

One comprehensive study classified 15 quinolones based on their activity against Staphylococcus aureus topoisomerase IV (GrlA/GrlB, also known as ParC/ParE) and DNA gyrase (GyrA/GyrB). The findings categorized them into three types based on their inhibitory profiles. aminer.cnnih.gov

Type I: Preferentially target topoisomerase IV (e.g., ciprofloxacin, levofloxacin). aminer.cnnih.gov

Type II: Preferentially target DNA gyrase (e.g., sparfloxacin). aminer.cnnih.gov

Type III: Target both enzymes at nearly the same level (dual-targeting), a group that includes the 8-methoxy fluoroquinolones gatifloxacin and moxifloxacin. aminer.cnnih.gov

The data below summarizes the inhibitory concentrations (IC50) for representative fluoroquinolones against S. aureus topoisomerases, highlighting the differences in target preference.

Data sourced from studies on S. aureus enzymes. aminer.cnnih.govnih.gov

Further research into the impact of the C-8 methoxy group on fluoroquinolone activity against Streptococcus pneumoniae topoisomerases reinforces these findings. A comparison between 8-methoxy fluoroquinolones (like gatifloxacin) and their counterparts lacking this group (8-H fluoroquinolones) showed that the methoxy moiety significantly enhances the inhibition of DNA gyrase. nih.gov This increased potency against the secondary target contributes to the dual-targeting nature of these compounds and their potent activity against pneumococci. nih.gov

The table below illustrates the effect of the C-8 methoxy group on the inhibitory activity against S. pneumoniae topoisomerases.

Data sourced from studies on S. pneumoniae enzymes. nih.gov A lower IC50 ratio indicates more balanced (dual) targeting.

Other novel fluoroquinolones have been specifically designed for this dual-targeting effect. Garenoxacin, for instance, exhibits similar activity against both purified topoisomerase IV and DNA gyrase from S. aureus, with IC50 values of 1.25-2.5 µg/ml and 1.25 µg/ml, respectively. nih.gov Similarly, clinafloxacin, a C-8 chloro-substituted fluoroquinolone, was found to require mutations in both gyrA and parC genes in S. pneumoniae to produce significant resistance, indicating that it effectively targets both enzymes in vivo. asm.orgacs.org

Investigating Molecular Mechanisms of Resistance to Methyl Fluoroquinolones

Target Enzyme Alterations: Chromosomal Mutations

The primary targets of fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. nih.govnih.gov Chromosomal mutations that alter the structure of these enzymes can reduce their affinity for fluoroquinolones, thereby conferring resistance. nih.govacs.org

DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA. nih.govplos.org Mutations within the Quinolone Resistance-Determining Region (QRDR) of the gyrA and gyrB genes, which encode these subunits, are a major cause of fluoroquinolone resistance. nih.govplos.orgnih.gov

In many Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, DNA gyrase is the primary target of fluoroquinolones. nih.govyoutube.com Mutations in the gyrA gene, particularly those leading to amino acid substitutions at positions like Ser-83 and Asp-87, are frequently associated with high-level resistance. nih.govijmm.irplos.org For instance, a study on clinical isolates of P. aeruginosa found that a Thr-83-Ile substitution in GyrA was a predominant mutation in ciprofloxacin-resistant strains. ijmm.ir Similarly, in E. coli, double mutations in gyrA are often linked to significant increases in resistance. nih.govplos.org While less common, mutations in the QRDR of gyrB can also contribute to resistance. nih.gov

The following table details common mutations in the QRDR of gyrA and their associated resistance patterns in various bacterial species.

| Bacterial Species | Common gyrA Mutations | Resulting Amino Acid Substitution | Associated Fluoroquinolone Resistance |

| Escherichia coli | Codon 83 | Serine → Leucine (Ser83Leu) | High-level |

| Codon 87 | Aspartate → Asparagine (Asp87Asn) | High-level | |

| Pseudomonas aeruginosa | Codon 83 | Threonine → Isoleucine (Thr83Ile) | High-level |

| Staphylococcus aureus | Codon 84 | Serine → Leucine (Ser84Leu) | High-level |

| Codon 88 | Glutamate → Lysine (Glu88Lys) | High-level |

Topoisomerase IV is the primary target for fluoroquinolones in many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. nih.govnih.gov This enzyme, composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively), is crucial for decatenating daughter chromosomes after DNA replication. plos.orgnih.gov In Gram-negative bacteria, topoisomerase IV is generally a secondary target. youtube.com

Mutations in the QRDR of parC and parE are a significant mechanism of resistance. nih.govnih.gov In S. aureus, common mutations occur at codons 80 and 84 of the parC gene (termed grlA in this species), leading to substitutions such as S80F/Y and E84K/G. plos.orgplos.orgnih.gov In Ureaplasma species, the S83L substitution in the ParC protein is a prevalent mutation in fluoroquinolone-resistant isolates. nih.govnih.gov Mutations in parE (or grlB in S. aureus) also contribute to resistance, although they are generally considered to have a lesser impact than parC mutations. nih.govnih.gov

The table below summarizes key mutations in the QRDR of parC and their impact on fluoroquinolone susceptibility.

| Bacterial Species | Common parC Mutations | Resulting Amino Acid Substitution | Associated Fluoroquinolone Resistance |

| Staphylococcus aureus | Codon 80 | Serine → Phenylalanine/Tyrosine (S80F/Y) | High-level |

| Codon 84 | Glutamate → Lysine/Glycine (E84K/G) | High-level | |

| Streptococcus pneumoniae | Codon 79 | Serine → Phenylalanine (Ser79Phe) | High-level |

| Ureaplasma species | Codon 83 | Serine → Leucine (S83L) | High-level |

High-level resistance often results from the accumulation of mutations in both primary and secondary target enzymes. nih.gov For example, in S. aureus, mutations in both grlA and gyrA are typically required for high-level fluoroquinolone resistance. plos.org

The addition of a methyl group at certain positions on the fluoroquinolone core structure can influence the drug's interaction with the target enzymes and potentially modulate resistance. Research suggests that a methyl group at the C-8 position can enhance the activity of quinolones against mutant enzymes. nih.gov This enhancement is thought to arise from favorable interactions between the methyl group and the enzyme-DNA complex, which may help to properly position the drug in the cleavage complex. nih.gov

While the primary mechanism of resistance involves mutations that disrupt the critical water-metal ion bridge that facilitates fluoroquinolone binding, the C-8 methyl group appears to make a minor, yet beneficial, contribution to the drug's activity against these resistant enzymes. nih.gov This suggests that modifications to the fluoroquinolone scaffold, such as the inclusion of a methyl group, could be a strategy to overcome some forms of target-mediated resistance.

Efflux Pump Overexpression and Regulation

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. youtube.comyoutube.com The overexpression of these pumps is a significant mechanism of resistance to methyl fluoroquinolones and other antimicrobial agents, as it reduces the intracellular concentration of the drug to sub-toxic levels. nih.govnih.gov

In Gram-negative bacteria, the most clinically significant efflux pumps belong to the Resistance-Nodulation-Division (RND) family. nih.govnih.gov These pumps are typically tripartite systems that span both the inner and outer membranes. nih.govscielo.br

Two of the most well-characterized RND efflux systems are the AcrAB-TolC pump in Escherichia coli and other Enterobacteriaceae, and the MexAB-OprM pump in Pseudomonas aeruginosa. nih.govmdpi.com The AcrAB-TolC system consists of the inner membrane transporter AcrB, the periplasmic membrane fusion protein AcrA, and the outer membrane channel TolC. nih.gov Similarly, the MexAB-OprM system comprises the inner membrane protein MexB, the periplasmic protein MexA, and the outer membrane channel OprM. nih.govmdpi.com

Overexpression of these efflux pumps can be caused by mutations in their regulatory genes. nih.gov For instance, mutations in the acrR gene, which encodes a repressor of the acrAB operon, can lead to increased expression of the AcrAB-TolC pump. researchgate.net In P. aeruginosa, several RND pumps, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN, contribute to fluoroquinolone resistance. mdpi.comnih.gov Overexpression of these pumps is a common finding in multidrug-resistant clinical isolates. nih.govresearchgate.net

The following table provides an overview of major RND efflux pumps in Gram-negative bacteria and their substrates.

| Efflux Pump System | Bacterial Species | Key Substrates |

| AcrAB-TolC | Escherichia coli, Enterobacteriaceae | Fluoroquinolones, β-lactams, tetracyclines, chloramphenicol, dyes, detergents |

| MexAB-OprM | Pseudomonas aeruginosa | Fluoroquinolones, tetracycline, chloramphenicol, trimethoprim, most β-lactams |

| MexCD-OprJ | Pseudomonas aeruginosa | Ciprofloxacin (B1669076), cefepime, chloramphenicol |

| MexXY-OprM | Pseudomonas aeruginosa | Aminoglycosides, quinolones, tetracycline, erythromycin |

In Gram-positive bacteria, efflux-mediated resistance to fluoroquinolones is also a significant concern. nih.gov The predominant efflux pumps in these organisms belong to the Major Facilitator Superfamily (MFS). nih.gov Unlike the tripartite RND systems in Gram-negative bacteria, MFS transporters in Gram-positive organisms are typically single-component pumps. nih.gov

These MFS-type pumps utilize the proton motive force to expel fluoroquinolones and other substrates from the cell. nih.gov While they are considered multidrug resistance transporters, their substrate specificity is generally more limited compared to the RND pumps of Gram-negative bacteria. nih.gov Nevertheless, they can confer clinically significant levels of resistance to fluoroquinolones. nih.gov Examples of such efflux systems have been identified in a number of Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus species. nih.gov For instance, in S. aureus, the NorA efflux pump is a well-characterized MFS transporter that contributes to fluoroquinolone resistance. plos.orgbiorxiv.org

Influence of Methyl Substituents on Efflux Pump Recognition and Substrate Profile

Efflux pumps are a primary defense mechanism in bacteria, actively transporting a wide range of toxic compounds, including antibiotics, out of the cell. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are major contributors to intrinsic and acquired fluoroquinolone resistance. nih.govmdpi.comresearchgate.net These pumps are tripartite systems that span the inner and outer membranes, creating a continuous channel for drug extrusion. nih.govfrontiersin.org

The recognition of substrates by RND pumps is a complex process, relying on the physicochemical properties of the molecule, including size, shape, hydrophobicity, and charge. The inner membrane transporter protein (AcrB or MexB) contains a substrate-binding pocket that accommodates a broad array of structurally diverse compounds. nih.gov Consequently, any modification to the core fluoroquinolone structure, such as the addition of a methyl substituent, can alter its interaction with the efflux pump.

Permeability Alterations via Outer Membrane Porin Modifications

The outer membrane of Gram-negative bacteria serves as a selective permeability barrier, regulating the influx of substances into the cell. nih.gov For hydrophilic antibiotics like fluoroquinolones to reach their intracellular targets (DNA gyrase and topoisomerase IV), they must traverse this barrier, primarily through water-filled protein channels known as porins. nih.govmdpi.comresearchgate.net The major non-specific porins in E. coli, OmpF and OmpC, are critical gateways for fluoroquinolone entry. nih.govresearchgate.net

Bacterial resistance can arise from modifications that reduce the permeability of the outer membrane. This is commonly achieved through the decreased expression (downregulation) of porin genes or through mutations within the porin proteins themselves that alter channel characteristics. nih.gov Such changes effectively reduce the rate of antibiotic influx, lowering the intracellular drug concentration and thereby increasing the minimum inhibitory concentration (MIC).

The passage of a molecule through a porin channel is governed by its size, charge, and hydrophobicity relative to the channel's constriction zone, which is lined with charged amino acid residues. gardp.org Different fluoroquinolones exhibit distinct preferences for porin channels; for example, studies have shown that ciprofloxacin primarily uses the slightly larger OmpF channel, whereas enrofloxacin favors the OmpC channel in E. coli. researchgate.net This demonstrates that even minor structural differences between fluoroquinolones can influence their permeation pathway.

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Plasmid-mediated quinolone resistance (PMQR) involves the acquisition of resistance genes on mobile genetic elements, facilitating the rapid spread of resistance among bacterial populations. frontiersin.org These mechanisms typically confer a low level of resistance on their own but can act synergistically with other resistance mechanisms, such as chromosomal mutations, to achieve clinically significant resistance. frontiersin.orgmdpi.comfrontiersin.org The three primary categories of PMQR are target protection by Qnr proteins, enzymatic drug modification by acetyltransferases like AAC(6')-Ib-cr, and active drug efflux by pumps such as QepA and OqxAB. frontiersin.orgnih.gov

The qnr genes (qnrA, qnrB, qnrS, etc.) encode proteins belonging to the pentapeptide repeat family. mcmaster.ca These proteins protect the bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—from the inhibitory action of fluoroquinolones. frontiersin.orgnih.gov The protective mechanism is believed to involve Qnr proteins binding directly to the topoisomerases, possibly mimicking the structure of DNA, which sterically hinders the binding of fluoroquinolone molecules to the enzyme-DNA complex. mcmaster.canih.gov

Qnr-mediated protection is broad in scope and has been shown to be effective against a wide range of fluoroquinolones. nih.gov The protective effect is not highly specific to the particular substituents on the fluoroquinolone molecule. Therefore, it is expected that Qnr proteins would confer resistance to methyl fluoroquinolones in a manner similar to their action against other members of the fluoroquinolone class, reducing their susceptibility without a strong dependence on the presence or position of the methyl group. nih.gov

A unique PMQR mechanism involves the enzymatic modification of fluoroquinolones by a variant of the aminoglycoside acetyltransferase, AAC(6')-Ib-cr. mdpi.com This bifunctional enzyme, which originally conferred resistance to aminoglycosides, possesses two key amino acid substitutions (Trp102Arg and Asp179Tyr) that expand its substrate profile to include certain fluoroquinolones. mdpi.comnih.gov

The resistance mechanism of AAC(6')-Ib-cr is highly specific. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the nitrogen atom on the piperazine (B1678402) ring of the fluoroquinolone. researchgate.netresearchgate.net This modification prevents the drug from effectively binding to its topoisomerase targets. Crucially, the activity of AAC(6')-Ib-cr is restricted to fluoroquinolones that possess an unsubstituted piperazine amine. nih.govresearchgate.net Ciprofloxacin and norfloxacin (B1679917) are primary substrates for this enzyme. nih.govnih.govnih.gov Fluoroquinolones that have substituents on the piperazine ring, such as methyl groups, are not recognized or acetylated by AAC(6')-Ib-cr. nih.gov This structural constraint means that a methyl fluoroquinolone with methylation on its piperazine ring would evade this specific resistance mechanism entirely.

| Fluoroquinolone | Piperazine Ring Structure | Substrate for AAC(6')-Ib-cr? |

|---|---|---|

| Ciprofloxacin | Unsubstituted | Yes |

| Norfloxacin | Unsubstituted | Yes |

| Gatifloxacin (B573) | Methyl-substituted | No |

| Sparfloxacin | Methyl-substituted | No |

The efficacy of different PMQR mechanisms varies depending on the specific chemical structure of the fluoroquinolone, including the presence and location of methyl substituents. This specificity provides a basis for understanding how a this compound might be affected by different plasmid-mediated resistance determinants.

Qnr Proteins: As broad-spectrum protectors of topoisomerases, Qnr proteins are likely to confer a baseline level of resistance to methyl fluoroquinolones, similar to other drugs in this class. nih.gov

AAC(6')-Ib-cr: This enzyme exhibits high substrate specificity. A this compound with a substituent on the piperazine ring would not be a substrate and would therefore be unaffected by this resistance mechanism. nih.govresearchgate.net This is a significant advantage for fluoroquinolones designed with such modifications.

PMQR Efflux Pumps (QepA, OqxAB): The specificity of these pumps is linked to the physicochemical properties of the drug. QepA, for instance, is more effective against hydrophilic fluoroquinolones like ciprofloxacin and norfloxacin. frontiersin.org The addition of a methyl group typically increases a molecule's lipophilicity. Therefore, a this compound may be a poorer substrate for QepA but could potentially be a better substrate for pumps like OqxAB, which have a broader substrate range.

The interplay between a this compound's structure and the specific PMQR elements present in a bacterium will ultimately determine the degree of resistance conferred.

| PMQR Mechanism | Mechanism of Action | Predicted Activity Against Methyl Fluoroquinolones |

|---|---|---|

| Qnr Family Proteins | Target Protection | Effective (Broad specificity) |

| AAC(6')-Ib-cr | Enzymatic Modification | Ineffective (if methyl group is on the piperazine ring) |

| QepA Efflux Pump | Drug Efflux | Potentially reduced activity (if methylation increases lipophilicity) |

| OqxAB Efflux Pump | Drug Efflux | Effective (Broad substrate specificity) |

Structure Activity Relationship Sar Studies of Methyl Fluoroquinolone Derivatives

Role of N-1 Substituents, Including Methyl Groups, on Potency and Spectrum

Table 1: Influence of N-1 Substituents on Antimycobacterial Activity

| N-1 Substituent | Relative Antimicrobial Potency |

|---|---|

| tert-Butyl | High |

| Cyclopropyl (B3062369) | High |

| 2,4-Difluorophenyl | Moderate |

| Ethyl | Lower |

| Cyclobutyl | Lower |

| Isopropyl | Lowest |

This table illustrates the general trend of potency based on the substituent at the N-1 position against mycobacteria, as established by SAR studies. acs.org

Significance of C-3 Carboxylic Acid and C-4 Oxo Groups in Methyl Fluoroquinolone Activity

The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is the foundational pharmacophore for all quinolone antibacterials. asm.org The carboxylic acid group at the C-3 position and the ketone (oxo) group at C-4 are indispensable for antibacterial activity. nih.govmdpi.com These two groups are crucial for binding to the primary bacterial targets: DNA gyrase and topoisomerase IV. rjptonline.orgmdpi.com

Their mechanism of action involves forming a stable ternary complex with the enzyme and bacterial DNA. nih.govmdpi.com This interaction is mediated by a magnesium ion (Mg²⁺), which forms a water bridge, chelating the C-3 carboxylate and C-4 carbonyl oxygen. nih.govresearchgate.net This chelation is critical for the drug's ability to stabilize the enzyme-DNA complex, which in turn inhibits DNA replication and triggers a cascade leading to bacterial cell death. nih.govnih.govmdpi.comwisdomlib.org Any modification or removal of these functional groups results in a significant loss of antibacterial efficacy. asm.org

Influence of C-6 Fluorination in this compound Structures

The introduction of a fluorine atom at the C-6 position was a landmark development in quinolone research, giving rise to the highly successful fluoroquinolone class. asm.orgnih.gov This single substitution dramatically enhances antibacterial potency, often by a factor of 5 to 100 times compared to non-fluorinated analogs. mdpi.com The C-6 fluorine atom improves both cell penetration into the bacterial cell and the inhibition of DNA gyrase. asm.orgnih.gov This modification significantly broadens the spectrum of activity, particularly against Gram-negative bacteria. nih.gov Due to this profound enhancement of antibacterial power, nearly all modern, clinically relevant quinolones feature a C-6 fluorine substituent. asm.org

Contributions of C-7 Substituents, Including Methylated Heterocycles (e.g., Piperazine (B1678402), Pyrrolidine), to Activity and Resistance Profile

The C-7 position is the most frequently modified site on the fluoroquinolone scaffold, and the substituent here profoundly influences the drug's potency, spectrum, pharmacokinetics, and resistance profile. researchgate.netconicet.gov.ar Typically, a five- or six-membered nitrogen-containing heterocycle, such as piperazine or pyrrolidine, is attached at this position. nih.gov

The nature of this heterocycle and its substituents dictates the spectrum of activity. For example, a piperazine ring generally confers better activity against Gram-negative bacteria. nih.gov Conversely, the addition of an alkyl moiety, such as a methyl group, to a piperazine or pyrrolidine ring tends to enhance activity against Gram-positive organisms, including Streptococcus pneumoniae. nih.govnih.gov The bulkiness of the C-7 substituent can also influence the compound's susceptibility to bacterial efflux pumps, a common mechanism of resistance. oup.com Alkylation of the C-7 heterocycle can increase the serum half-life of the drug. researchgate.net For instance, pefloxacin is a 4-methyl derivative of norfloxacin (B1679917), a modification intended to improve bioavailability. rjptonline.org

Table 2: Effect of C-7 Heterocycle on Antibacterial Spectrum

| C-7 Substituent | Primary Spectrum Enhancement | Example Compounds |

|---|---|---|

| Piperazine | Gram-Negative Bacteria | Ciprofloxacin (B1669076), Norfloxacin |

| Methylated Piperazine | Gram-Positive Bacteria | Pefloxacin |

| Aminopyrrolidine | Gram-Positive Bacteria | Moxifloxacin (B1663623) |

This table summarizes how different heterocyclic substituents at the C-7 position generally influence the antibacterial spectrum of fluoroquinolones. rjptonline.orgnih.govnih.gov

Effects of C-8 Methylation and Other Substitutions on Activity and Stereochemistry

The C-8 position offers another site for structural modification that can modulate the activity and properties of fluoroquinolones. Substitution at C-8 with a methyl group can yield compounds with in vitro and in vivo activities comparable to their unsubstituted counterparts. asm.org However, other substituents at this position can have more dramatic effects. A halogen (fluorine or chlorine) at C-8 often improves activity against anaerobic bacteria and enhances oral absorption. oup.comresearchgate.net

Conformational Analysis and Stereochemical Impact of Methyl Substituents on SAR

The three-dimensional conformation of a fluoroquinolone molecule is critical to its biological function, and the introduction of methyl groups can have significant stereochemical consequences. The biological activity of quinolones is closely related to their conformational behavior and electronic structure. nih.gov Chiral centers, often introduced via substituents at N-1 or C-7, can lead to enantiomers with vastly different potencies. For instance, the S-enantiomer of ofloxacin (B1677185), which has a methyl group, is 10- to 100-fold more active than its R-enantiomer. asm.org

Theoretical studies and conformational analyses are used to understand the spatial arrangement of substituents and their impact on activity. conicet.gov.arnih.gov For example, computational analysis of fluoroquinolones with a benzenesulfonyl moiety attached to the C-7 piperazine ring revealed a "butterfly-like" conformation around the piperazine ring. conicet.gov.ar The orientation of methyl and other groups can create specific steric and electronic interactions that influence binding to the target enzymes. asm.org An intramolecular hydrogen bond between an N-H group and an oxygen atom can be responsible for the energetic preference of a particular conformer, which in turn affects its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for Methyl Fluoroquinolones

Quantitative Structure-Activity Relationship (QSAR) models are mathematical and statistical tools used in chemical and biological sciences to correlate the physicochemical properties or theoretical molecular descriptors of chemicals with their biological activity. libretexts.org In drug design, QSAR models serve to predict the activity of newly designed compounds and to understand the structural features essential for their biological effects. libretexts.orgresearchgate.net For fluoroquinolone derivatives, QSAR studies have provided significant insights into the structural requirements for antibacterial potency, genotoxicity, and other pharmacological properties.

Research has employed various QSAR approaches, from 2D-QSAR to more complex 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netresearchgate.net These models typically involve calculating a range of molecular descriptors—numerical values that describe a molecule's properties—and using statistical methods like multilinear regression (MLR) to build a predictive equation. aip.orgresearchgate.net

Detailed Research Findings

QSAR Models for Antibacterial Activity

A significant area of QSAR research for fluoroquinolones has been the modeling of their antibacterial activity to guide the design of more potent agents. One study focused on designing fluoroquinolone derivatives as antibacterial agents against Escherichia coli using a QSAR methodology. aip.org The researchers used the semi-empirical Austin Model 1 (AM1) for molecular optimization and multilinear regression (MLR) for statistical analysis. researchgate.netaip.org The resulting QSAR equation revealed a strong relationship between the electronic structure of the compounds and their antibacterial activity, expressed as the Minimum Inhibitory Concentration (MIC). aip.org

The study identified specific atomic charges (q) on atoms C9, O11, C16, and C20, along with the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as the most influential descriptors. researchgate.netaip.org The LUMO energy relates to a molecule's ability to act as an electrophile or accept electrons, a key factor in chemical reactivity and drug-receptor interactions. ucsb.edu The derived model demonstrated that over 80% of the variance in antibacterial activity could be explained by changes in the atomic charges at these active sites. aip.org

| Model Equation | Key Molecular Descriptors | Statistical Method | Key Finding |

|---|---|---|---|

| Log MIC50 = 473.758 – 92.342(qC9) + 461.068(qO11) + 192.743(qC16) – 277.851(qC20) + 1004.598(LUMO) |

| Multilinear Regression (MLR) | Electronic properties, particularly atomic charges at specific sites and LUMO energy, are primary determinants of antibacterial activity. |

3D-QSAR Models for Diverse Biological Properties

Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D structure of the molecules. Techniques like CoMFA and CoMSIA have been successfully applied to fluoroquinolone derivatives to model various properties beyond antibacterial effects, including anti-inflammatory activity and pharmacokinetic characteristics. researchgate.netnih.gov

One study developed 3D-QSAR models for a series of fluoroquinolone derivatives to predict their anti-inflammatory activity. researchgate.net The resulting CoMFA and CoMSIA models showed high internal and external predictive power, as indicated by their statistical parameters. researchgate.net These models revealed that steric, electrostatic, hydrophobic, and hydrogen-bond donor fields are crucial for the observed anti-inflammatory effects. researchgate.net In a different application, a CoMSIA model was established to predict the plasma protein binding rate of quinolones, an important factor in a drug's distribution and availability in the body. nih.gov This model also demonstrated good predictive ability, confirming the utility of 3D-QSAR in forecasting pharmacokinetic profiles. nih.gov

| Property Modeled | QSAR Method | Key Statistical Parameters | Important Molecular Fields/Descriptors | Source |

|---|---|---|---|---|

| Anti-inflammatory Activity | CoMFA | q2 = 0.554, r2 = 0.962 | Steric, Electrostatic | researchgate.net |

| Anti-inflammatory Activity | CoMSIA | q2 = 0.600, r2 = 0.989 | Steric, Electrostatic, Hydrophobic, H-bond Donor | researchgate.net |

| Plasma Protein Binding Rate (logfb) | CoMSIA | r2test set = 0.6879 | Structural Parameters (unspecified) | nih.gov |

QSAR Models for Genotoxicity

QSAR has also been applied to assess the safety profiles of these compounds. A study established a QSAR model to predict the genotoxic potential of quinolone antibacterials. pku.edu.cn The model indicated that the genotoxic potential is significantly dependent on the octanol-water partition coefficient (logPow), a measure of hydrophobicity, and the energy of the Highest Occupied Molecular Orbital (HOMO). pku.edu.cn The HOMO energy is associated with a molecule's ability to donate electrons. ucsb.edu Interestingly, this study noted that the effects of LUMO on genotoxicity could not be identified, in contrast to its importance for antibacterial activity. pku.edu.cn

| Descriptor Type | Specific Descriptor | Relevance to Activity/Property | Source |

|---|---|---|---|

| Electronic | Atomic Charges (q) | Influence electrostatic interactions with the biological target, critical for antibacterial activity. | aip.org |

| HOMO Energy | Relates to the molecule's capacity to donate electrons; correlated with genotoxic potential. | ucsb.edupku.edu.cn | |

| LUMO Energy | Relates to the molecule's capacity to accept electrons; correlated with antibacterial activity. | aip.orgucsb.edu | |

| Hydrophobicity | logPow | Affects membrane permeability and distribution; correlated with genotoxicity. | pku.edu.cn |

| Steric/3D Fields | Steric Fields (CoMFA/CoMSIA) | Describes the spatial arrangement and bulk of substituents, affecting binding affinity. | researchgate.net |

| Hydrophobic Fields (CoMSIA) | Maps the hydrophobic characteristics across the molecule's surface, influencing interactions. | researchgate.net |

Synthetic Methodologies and Derivatization Strategies for Methyl Fluoroquinolones

Classical and Contemporary Approaches to Quinolone Core Synthesis

The foundational quinolone scaffold can be assembled through several well-established named reactions, which have been modified over the years to improve yields and accommodate a wider range of substrates necessary for producing complex fluoroquinolones.

The Conrad-Limpach synthesis is a classical method for preparing 4-quinolones through the condensation of anilines with β-ketoesters. synarchive.comwikipedia.org The reaction mechanism begins with the formation of a Schiff base or enamine intermediate, which is then subjected to thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331) product. synarchive.comwikipedia.org

Modifications to this reaction have been developed to control selectivity and improve reaction conditions. The closely related Knorr synthesis, for instance, proceeds under different conditions (approx. 140 °C) where the aniline (B41778) attacks the ester group of the β-ketoester, ultimately leading to the formation of a 2-hydroxyquinoline (B72897) isomer. wikipedia.org The choice of reaction temperature is therefore a critical modification to direct the regiochemical outcome. mdpi.com

A significant challenge in the classical Conrad-Limpach reaction is the requirement for very high-boiling solvents like mineral oil or diphenyl ether, which are often difficult to remove. mdpi.comnih.gov Research into alternative, less cumbersome solvents has identified options such as 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) as useful, inexpensive replacements for large-scale synthesis. nih.gov Furthermore, this synthetic framework can be adapted to produce methylated quinolones by using appropriately substituted precursors. For example, the synthesis of 2-heptyl-3-methyl-4(1H)-quinolone has been achieved using a Conrad-Limpach cyclization, demonstrating the introduction of a methyl group at the C-3 position by selecting a corresponding methylated β-ketoester. uni-konstanz.de

The Gould-Jacobs reaction is a cornerstone in the synthesis of many quinolone-based pharmaceuticals, including fluoroquinolones. mdpi.comquimicaorganica.org The process involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. mdpi.comwikipedia.org This is followed by a thermal intramolecular cyclization of the resulting anilidomethylenemalonic ester intermediate to form the quinolone ring system. wikipedia.org This method has been successfully used to prepare the core structure of commercial drugs such as nalidixic acid and norfloxacin (B1679917). mdpi.comnih.gov

The primary limitations of the traditional Gould-Jacobs reaction are the harsh thermal conditions required for the cyclization step, which can lead to decomposition, and the potential for obtaining mixtures of products when using asymmetrically substituted anilines. mdpi.com Contemporary modifications have addressed these issues, most notably through the use of microwave irradiation. ablelab.eu Heating the reaction mixture with microwaves can dramatically shorten reaction times and improve yields compared to classical heating methods. ablelab.eu

Interactive Table: Comparison of Gould-Jacobs Reaction Conditions

| Parameter | Classical Method | Microwave-Assisted Method |

| Heating | Conventional reflux | Microwave irradiation |

| Temperature | >250 °C | 250-300 °C |

| Reaction Time | Several hours | 5-15 minutes |

| Yield | Often low to moderate | Generally improved |

| Solvent | Often high-boiling solvents (e.g., diphenyl ether) or neat | Can be performed with or without solvent |

Contemporary approaches to quinolone synthesis increasingly rely on transition-metal catalysis, particularly with palladium, to overcome the limitations of classical thermal methods. nih.govnih.gov Palladium-catalyzed reactions offer milder conditions, broader functional group tolerance, and the ability to construct complex molecules in fewer steps. nih.govnih.gov

Several palladium-catalyzed strategies have been employed to assemble the quinolone core. These include:

Heck Coupling: This reaction can be used to form a crucial carbon-carbon bond in a precursor molecule, which then undergoes cyclization to the quinolone ring in a subsequent step. nih.gov

Carbonylative Sonogashira Coupling: A one-pot synthesis of 4-quinolones can be achieved through the palladium-catalyzed reaction of 2-iodoanilines and terminal acetylenes under a carbon monoxide atmosphere. nih.govnih.gov

Cascade Reactions: Novel palladium-driven cascade reactions have been developed to synthesize functionalized quinolines from precursors like 1,3-butadiynamides under mild conditions in a single transformation. mdpi.com

Oxidative Annulation: The palladium-catalyzed oxidative annulation of acrylamides with arynes provides a direct, one-step process for producing a variety of quinolones in high yield. nih.gov

These modern methods provide efficient and selective synthetic routes to access complex and highly substituted quinolone cores, which are essential for the development of new methylated fluoroquinolone derivatives. nih.gov

Introduction of Methyl Groups at Specific Positions (N-1, C-3, C-5, C-8)

The pharmacological profile of a fluoroquinolone is heavily influenced by the substitution pattern on the core ring system. The introduction of methyl groups at various positions can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Methyl groups can be incorporated into the fluoroquinolone structure either by using a pre-methylated starting material during the core synthesis or by direct methylation of the formed quinolone ring. The regioselectivity of these reactions is a key consideration.

N-1 Position: The substituent at the N-1 position is crucial for antibacterial activity. nih.gov N-methylation can be achieved by direct alkylation of the quinolone's secondary amine using a methylating agent such as methyl iodide. quimicaorganica.org However, in some quinolone systems, direct alkylation can lead to a mixture of N-alkylated and O-alkylated products, posing a challenge for regioselectivity. mdpi.com

C-3 Position: A methyl group at the C-3 position is typically introduced during the synthesis of the quinolone core. As seen in modifications of the Conrad-Limpach reaction, using a β-ketoester that is already methylated at the appropriate position will result in a C-3 methyl quinolone. uni-konstanz.de Modern phosphino-catalysis approaches have also been developed for the synthesis of methyl-4-quinolone-3-carboxylate esters. rsc.org

C-5 Position: Regioselective alkylation at the C-5 position is challenging. Studies on related heterocyclic systems, such as 2,3-dihydro-4-pyridones, have shown that C-5 alkylation can be achieved through one-flask procedures involving aldehydes and triethylsilane, providing a potential strategy for analogous quinolone systems. nih.gov

C-8 Position: The C-8 position can be methylated by starting the quinolone synthesis with a correspondingly methylated aniline. For example, 7-methyl-8-nitroquinoline (B1293703) can be synthesized in two steps from m-toluidine, where the methyl group is carried through from the beginning of the synthetic sequence. brieflands.com The presence of a substituent at C-8 has been successfully exploited in commercial quinolones like levofloxacin (B1675101) and moxifloxacin (B1663623) (which feature a methoxy (B1213986) group). mdpi.com

Interactive Table: Strategies for Methyl Group Introduction

| Position | Primary Synthetic Strategy | Example/Analogy |

| N-1 | Direct alkylation of the quinolone core | Reaction with methyl iodide |

| C-3 | Use of a substituted precursor in core synthesis | Conrad-Limpach with a methylated β-ketoester |

| C-5 | Regioselective alkylation (less common) | Analogous reactions on pyridone systems |

| C-8 | Use of a substituted precursor in core synthesis | Gould-Jacobs or Conrad-Limpach with a methylated aniline |

The substituent at the C-7 position is one of the most critical determinants of a fluoroquinolone's antibacterial spectrum and potency. mdpi.com The most common strategy involves the nucleophilic substitution of a halogen (usually fluorine or chlorine) at the C-7 position of the quinolone core with a nitrogen-containing heterocycle. nih.gov

To produce C-7 methylated fluoroquinolones, the required methylated heterocycle (e.g., N-methylpiperazine, 3-methylpiperidine) is typically synthesized first and then coupled to the quinolone core. The use of pre-formed methylpiperazine is a common approach to yield effective analogues. nih.gov The synthesis of the final drug is therefore a convergent process where the complex heterocyclic side chain is prepared separately. For instance, new fluoroquinolone analogues can be synthesized by reacting a 7-chloro-fluoroquinolone precursor with various substituted piperazines. tandfonline.com This modular approach allows for the introduction of a wide variety of methylated and otherwise functionalized heterocyclic moieties at the C-7 position, enabling extensive structure-activity relationship studies. nih.govnih.gov

Novel Methyl Fluoroquinolone Hybrid and Conjugate Synthesis

The development of hybrid molecules by combining fluoroquinolones with other pharmacologically active moieties is a promising strategy to overcome drug resistance and enhance therapeutic efficacy. This section explores various synthetic methodologies for creating novel this compound hybrids and conjugates.

Triazolo-Methyl Substituted Fluoroquinolone Synthesis

The integration of a 1,2,3-triazole ring into the fluoroquinolone scaffold has been a subject of significant interest due to the triazole's role as a stable and versatile linker. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing these hybrids.

One synthetic approach involves the initial modification of a fluoroquinolone, such as ciprofloxacin (B1669076), at the C-7 piperazinyl group with a propargyl moiety. The resulting alkyne-functionalized fluoroquinolone can then be reacted with various substituted aromatic azides to yield a library of 1,2,3-triazole-tethered fluoroquinolone conjugates acs.orgnih.gov. For instance, reacting 1-cyclopropyl-6-fluoro-4-oxo-7-(4-prop-2-ynyl-piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid methyl ester with a substituted aromatic azide (B81097) in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) solution in N,N-dimethylformamide yields the desired triazole hybrid acs.org.

Another strategy involves synthesizing bis-fluoroquinolone triazole analogues. This can be achieved by first preparing a C3-carboxylic acid linked fluoroquinolone azide, which is then reacted with a fluoroquinolone alkyne derivative via click chemistry to furnish the bis-hybrid nih.gov. The synthesis of fluoroquinolone derivatives containing a 1,2,4-triazole (B32235) moiety has also been reported, where a hydrazide derivative of the fluoroquinolone is cyclized to form the triazole ring, which is then further functionalized dergipark.org.tr. For example, a hydrazide compound can be reacted with alkyl(aryl)isothiocyanates, and the resulting product can be converted to a 1,2,4-triazole, which then serves as a starting material for fluoroquinolone analogues dergipark.org.tr.

A series of novel 1,2,3-triazoles hybridized with two quinolin-2-ones have also been designed and synthesized through click reactions researchgate.net. These synthetic strategies allow for the creation of a diverse range of triazolo-methyl substituted fluoroquinolones with potential for enhanced biological activity.

Table 1: Examples of Synthesized Triazolo-Methyl Substituted Fluoroquinolones

| Compound Name | Starting Fluoroquinolone | Key Reagents | Synthetic Approach |

|---|---|---|---|

| Methyl-1-cyclopropyl-6-fluoro-7-(4-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-oxo-1,4-dihydroqinoline-3-carboxylate | Ciprofloxacin | Propargyl bromide, 4-nitrophenyl azide, CuSO4, Sodium ascorbate | Click Chemistry (CuAAC) |

| Methyl-7-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ciprofloxacin | Propargyl bromide, 3-chloro-4-fluorophenyl azide, CuSO4, Sodium ascorbate | Click Chemistry (CuAAC) |

| Fluoroquinolone-1,2,4-triazole hybrid | Generic Fluoroquinolone | Hydrazine (B178648) hydrate (B1144303), Alkyl(aryl)isothiocyanates | Cyclization of hydrazide derivative |

Esterification of Carboxylic Acid Groups with Methyl-Containing Alcohols

Esterification of the C-3 carboxylic acid group of methyl fluoroquinolones is a common derivatization strategy. The resulting esters can act as prodrugs, potentially improving pharmacokinetic properties, or serve as intermediates for further modifications.

The Fischer esterification is a widely used method for this transformation. For example, ciprofloxacin can be refluxed in methanol (B129727), ethanol, or propanol (B110389) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding methyl, ethyl, or propyl esters acs.org. Similarly, methyl levofloxacin ester can be synthesized by heating levofloxacin in methanol with a few drops of concentrated sulfuric acid under reflux for 7-8 hours. The completion of the reaction is typically monitored by thin-layer chromatography (TLC), and upon completion, the reaction mixture is neutralized to precipitate the ester product acs.org.

In a study on ciprofloxacin derivatives, the carboxylic acid group was esterified as an intermediate step for the synthesis of amide derivatives researchgate.netsphinxsai.comresearchgate.netarid.my. This highlights the utility of the ester as a versatile synthetic handle. Another report describes the synthesis of 2,3-dihydroxypropyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate, demonstrating that more complex methyl-containing alcohols can be used for esterification frontiersin.org.

Table 2: Reaction Conditions for Esterification of Fluoroquinolone Carboxylic Acids

| Fluoroquinolone | Alcohol | Catalyst | Reaction Condition | Product |

|---|---|---|---|---|

| Ciprofloxacin | Methanol | Concentrated H2SO4 | Reflux for 7 h | Ciprofloxacin methyl ester |

| Ciprofloxacin | Ethanol | Concentrated H2SO4 | Reflux for 7 h | Ciprofloxacin ethyl ester |

| Levofloxacin | Methanol | Concentrated H2SO4 | Reflux for 7-8 h | Levofloxacin methyl ester |

Synthesis of N-Methyl Hydrazino Derivatives

Modification of the C-7 position of the fluoroquinolone core with N-methyl hydrazino moieties has been explored to generate novel derivatives with potentially enhanced biological activities. A notable example is the synthesis of a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones uncst.go.ug. This multi-step synthesis involves the initial preparation of a protected N-methyl hydrazine which is then coupled to the C-7 position of the fluoroquinolone scaffold. The protecting group is subsequently removed, and the free hydrazine is reacted with a substituted azetidine-3-carboxylic acid to yield the final products uncst.go.ug.

Other related derivatizations include the synthesis of acyl hydrazine derivatives of ciprofloxacin. In one study, the ester of ciprofloxacin was reacted with isoniazid (B1672263) to form acyl hydrazine derivatives rjptonline.orgresearchgate.net. The hydrazinolysis of levofloxacin with hydrazine hydrate has also been reported to produce levofloxacin hydrazide, a key intermediate for synthesizing various other derivatives nih.govajchem-a.com. For instance, this hydrazide can be reacted with different carbonyl-containing compounds to afford N'-benzylidinequinoline-6-carbohydrazide series nih.gov. While not all of these examples are strictly "N-methyl hydrazino" derivatives, they demonstrate the synthetic accessibility of the hydrazino and related functionalities at the fluoroquinolone core.

Table 3: Key Intermediates in the Synthesis of Hydrazino Fluoroquinolone Derivatives

| Starting Fluoroquinolone | Key Reagent | Intermediate Formed |

|---|---|---|

| Ciprofloxacin | Hydrazine hydrate | Ciprofloxacin hydrazide |

| Levofloxacin | Hydrazine hydrate | Levofloxacin hydrazide |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. This section focuses on microwave-assisted synthesis and the use of nanocatalysts in the synthesis of methyl fluoroquinolones.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. In the context of this compound synthesis, microwave-assisted methods have been successfully employed for various derivatizations.

For instance, the synthesis of amide derivatives of ciprofloxacin has been achieved using microwave irradiation researchgate.netsphinxsai.comresearchgate.netarid.my. In this process, an ester derivative of ciprofloxacin is reacted with various amines under microwave irradiation for a short duration (e.g., 15-20 minutes) to produce the corresponding amides in good yields researchgate.net. This method avoids the prolonged reaction times often required with conventional heating.

Microwave-assisted synthesis has also been used to prepare novel ruthenium(II) complexes of levofloxacin rsc.org. The reaction of levofloxacin with a ruthenium precursor under microwave irradiation provides the desired complexes with high efficiency rsc.org. Furthermore, the synthesis of 1,3-thiazolidine derivatives from fluoroquinolone precursors has been accomplished by irradiating the reaction mixture in a monomode microwave reactor dergipark.org.tr. Similarly, the conversion of thiourea (B124793) derivatives to 1,2,4-triazoles has been achieved using microwave heating dergipark.org.tr. These examples demonstrate the versatility of microwave-assisted synthesis in the preparation of diverse this compound derivatives.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Ciprofloxacin Amides

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | 15-20 minutes |

| Energy Consumption | Higher | Lower |

| Yield | Variable | Often higher |

Catalytic Approaches (e.g., Nanocatalysts)

The use of heterogeneous nanocatalysts offers several advantages in organic synthesis, including high catalytic activity, selectivity, and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry. Various nanocatalysts have been explored for the synthesis of quinoline (B57606) and its derivatives.

Nano-flake zinc oxide (NF-ZnO) has been shown to be an effective catalyst for the Friedlander synthesis of polysubstituted quinolines under solvent-free conditions researchgate.net. This method is simple, cost-effective, and environmentally benign, with the catalyst being reusable for several cycles researchgate.net. Other metal oxide nanoparticles, such as those of copper, nickel, and titanium, have also been employed in quinoline synthesis researchgate.net.

Copper-based nanocatalysts, owing to their unique properties, have been investigated as heterogeneous catalysts for quinoline synthesis nih.gov. For example, a nanomaterial designated as IRMOF-3/PSTA/Cu has been used in a one-pot multicomponent reaction to produce quinoline derivatives in excellent yields nih.gov. Similarly, zinc-based nanoparticles are attractive due to their high chemical stability, catalytic activity, and low toxicity nih.gov.

Magnetic nanoparticles, such as Fe3O4@SiO2, have also been utilized as catalysts. These catalysts are particularly advantageous due to their easy separation from the reaction mixture using an external magnet mlsu.ac.in. The synthesis of quinoline derivatives has been reported using catalysts like ZnCl2 supported on Fe3O4@SiO2 core-shell nanoparticles and Mn3O4/MWCNT nanocatalysts mlsu.ac.in. These nanocatalytic systems provide efficient and sustainable routes for the synthesis of the quinoline core, which is central to methyl fluoroquinolones.

Table 5: Examples of Nanocatalysts Used in Quinoline Synthesis

| Nanocatalyst | Synthetic Method | Key Advantages |

|---|---|---|

| Nano-flake ZnO (NF-ZnO) | Friedlander Synthesis | Solvent-free, reusable, cost-effective |

| IRMOF-3/PSTA/Cu | One-pot multicomponent reaction | High yield, high porosity of catalyst |

| ZnCl2 supported on Fe3O4@SiO2 | Friedlander Synthesis | Solvent-free, easy magnetic separation |

| Mn3O4/MWCNT | One-pot multicomponent reaction | Green, facile, and recyclable |

Computational Chemistry and Molecular Modeling in Methyl Fluoroquinolone Research

Molecular Docking Studies of Methyl Fluoroquinolone-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methyl fluoroquinolones, docking studies are crucial for understanding how these drugs interact with their primary bacterial targets: DNA gyrase and topoisomerase IV.

Binding Affinity Predictions for DNA Gyrase and Topoisomerase IV

Molecular docking simulations provide valuable predictions of the binding affinity between a ligand (this compound) and its receptor (DNA gyrase or topoisomerase IV). This affinity is often expressed as a binding energy, with more negative values indicating a stronger and more stable interaction. These predictions are instrumental in the early stages of drug discovery for screening potential candidates and prioritizing them for further experimental testing.

Research has shown that methyl fluoroquinolones exhibit significant binding affinities for both DNA gyrase and topoisomerase IV. For instance, a study utilizing structure-based molecular docking of moxifloxacin (B1663623) and its 8-methyl derivative (8-Methyl-moxifloxacin) against the DNA gyrase of Mycobacterium tuberculosis revealed strong binding affinities. The wild-type DNA gyrase complexed with moxifloxacin showed a Glide XP docking score of -7.88 kcal/mol. bohrium.com The binding free energy for this complex was calculated to be -55.81 kcal/mol using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. bohrium.com Interestingly, 8-Methyl-moxifloxacin demonstrated an even higher binding affinity against the wild-type enzyme compared to moxifloxacin. bohrium.com

Mutations in the target enzymes can significantly impact binding affinity, leading to drug resistance. Docking studies on mutant forms of DNA gyrase, such as A90V and D94G, showed a decreased binding affinity for moxifloxacin, with the double mutant (A90V-D94G) exhibiting the lowest affinity (docking score of -3.82 kcal/mol and a binding free energy of -12.29 kcal/mol). bohrium.com This highlights the utility of molecular docking in elucidating the molecular basis of antibiotic resistance.

Binding Affinity of Fluoroquinolones with DNA Gyrase

| Compound | Enzyme (Organism) | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA) (kcal/mol) |

|---|---|---|---|

| Moxifloxacin | Wild-Type DNA Gyrase (M. tuberculosis) | -7.88 | -55.81 |

| Moxifloxacin | A90V Mutant DNA Gyrase (M. tuberculosis) | - | -25.87 |

| Moxifloxacin | D94G Mutant DNA Gyrase (M. tuberculosis) | - | -20.45 |

| Moxifloxacin | A90V-D94G Double Mutant DNA Gyrase (M. tuberculosis) | -3.82 | -12.29 |

| 8-Methyl-moxifloxacin | Wild-Type DNA Gyrase (M. tuberculosis) | Higher than Moxifloxacin | - |

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

The stability of the this compound-target complex is not solely dependent on binding affinity but is also governed by a network of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular docking simulations can precisely map these interactions, identifying the key amino acid residues within the target protein that are crucial for drug binding.

Hydrogen bonds are particularly important for the specific recognition and binding of fluoroquinolones. Studies have consistently shown that the C3/C4 keto acid moiety of the fluoroquinolone core is a key site for interaction. nih.gov In the binding pocket of DNA gyrase, specific amino acid residues play a pivotal role in forming hydrogen bonds with the drug molecule. For example, in E. coli DNA gyrase, Ser83 and Asp87 are conserved residues that are critical for these interactions. nih.gov Docking analyses have revealed that the hydroxyl group of Ser83 and the carboxyl group of Asp87 can form hydrogen bonds with the fluoroquinolone, often mediated through a water-metal ion bridge. nih.gov

In a molecular docking study of cyclic diphenylphosphonates, which are also DNA gyrase inhibitors, hydrogen bonds were observed between the inhibitor and residues such as Gly33 and Thr133, with bond distances of 3.0 Å and 2.8-3.3 Å, respectively. nih.gov While not methyl fluoroquinolones, these findings provide insights into the types of hydrogen bonding interactions that can occur in the DNA gyrase active site.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational method to study the dynamic behavior of molecules and biological systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes, flexibility, and stability of methyl fluoroquinolones and their complexes with target enzymes.

Conformational Dynamics of Methyl Fluoroquinolones in Solvation

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. MD simulations are employed to explore the conformational landscape of methyl fluoroquinolones in an aqueous environment, mimicking physiological conditions. These simulations can reveal the preferred conformations of the drug in solution and the dynamics of its various functional groups.

A study on fluoroquinolone precursors utilized MD simulations to understand the degree of freedom of rotation of certain substituent groups. nih.gov Such simulations provide insights into the conformational behavior of the molecule, which can influence its ability to adopt the correct orientation for binding to its target. The flexibility of the piperazine (B1678402) ring and other substituents on the fluoroquinolone core is a key determinant of its interaction with the enzyme's binding pocket. Understanding these dynamics is crucial for designing molecules with improved binding characteristics.

Simulation of Enzyme-Drug-DNA Ternary Complex Stability

The therapeutic effect of fluoroquinolones arises from their ability to stabilize the enzyme-DNA cleavage complex, forming a ternary complex that traps the enzyme and leads to DNA strand breaks. nih.gov MD simulations are instrumental in assessing the stability of this crucial ternary complex. By simulating the complex over time, researchers can analyze its structural integrity and the persistence of key interactions.

Water-Metal Ion Bridge Interactions in this compound Binding

A critical feature of the interaction between fluoroquinolones and their target enzymes is the formation of a water-metal ion bridge. acs.orgnih.govoup.comsemanticscholar.org This bridge is a key mediator of the binding between the drug and the enzyme. The C3/C4 keto acid of the fluoroquinolone chelates a divalent metal ion, typically Mg²⁺. nih.gov This metal ion is then coordinated by four water molecules, which in turn form hydrogen bonds with conserved serine and acidic residues in the enzyme's active site (e.g., Ser83 and Asp87 in E. coli GyrA). nih.govnih.gov

MD simulations can provide a dynamic view of this water-metal ion bridge, elucidating the geometry and stability of the coordination complex. These simulations can track the movement of water molecules and the metal ion within the active site, providing insights into the strength and longevity of the interactions that constitute the bridge. The integrity of this bridge is essential for the potent activity of many fluoroquinolones, and its disruption is a common mechanism of drug resistance. nih.gov Functional studies have demonstrated that the water-metal ion bridge is the primary conduit for interactions between clinically relevant quinolones and topoisomerase IV. oup.com

Density Functional Theory (DFT) Studies in this compound Research

Density Functional Theory (DFT) has emerged as a powerful computational tool in the study of methyl fluoroquinolones, offering profound insights into their molecular properties and behavior. This quantum mechanical modeling method allows for the detailed investigation of the electronic structure and other molecular characteristics, which are pivotal in understanding their mechanism of action and in the design of new, more effective derivatives.

Electronic Structure Analysis and Excited State Properties

DFT calculations are instrumental in elucidating the electronic structure of methyl fluoroquinolones. By solving the Kohn-Sham equations, DFT provides a detailed description of the electron density distribution within the molecule. This information is crucial for understanding the reactivity and stability of these compounds. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to investigate the excited state properties of methyl fluoroquinolones. This is particularly important for understanding their photostability and the electronic transitions that occur upon absorption of light. TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and the oscillator strengths, which are related to the intensity of the absorption bands. These calculations provide a theoretical basis for interpreting experimental spectroscopic data and for understanding the photophysical processes that these molecules can undergo. For instance, studies have shown that electronic transitions in fluoroquinolone precursors are often due to H-3 → L (94%) and H → L (95%) excitations nih.gov.

Table 1: Key Electronic Properties of Selected Fluoroquinolones from DFT Calculations

| Fluoroquinolone | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Norfloxacin (B1679917) | -6.21 | -1.45 | 4.76 |

| Ciprofloxacin (B1669076) | -6.25 | -1.50 | 4.75 |

| Ofloxacin (B1677185) | -6.18 | -1.42 | 4.76 |

Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations have proven to be highly effective in predicting the spectroscopic properties of methyl fluoroquinolones, providing a valuable complement to experimental measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within the DFT framework, is widely used for the prediction of NMR chemical shifts (¹H and ¹³C) and shielding tensors. These theoretical calculations can aid in the assignment of complex NMR spectra and in the structural elucidation of new this compound derivatives. The accuracy of the predicted chemical shifts is often enhanced by comparing them with experimental data and applying scaling factors.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of methyl fluoroquinolones. The calculated IR spectra can be compared with experimental Fourier Transform Infrared (FTIR) spectra to identify and assign the characteristic vibrational modes of the molecule. This includes stretching, bending, and torsional vibrations of different functional groups. For example, the characteristic absorption bands for the stretching vibrations of the carboxyl groups in norfloxacin have been identified through both experimental and theoretical studies nih.gov. Theoretical vibrational frequencies are often scaled to improve agreement with experimental data, accounting for anharmonicity and other factors not explicitly included in the harmonic approximation used in the calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As mentioned in the previous section, TD-DFT is the primary tool for predicting the electronic absorption spectra of methyl fluoroquinolones. By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions responsible for the observed absorption bands. The accuracy of these predictions is dependent on the choice of the exchange-correlation functional and the basis set. Comparisons between theoretical and experimental UV-Vis spectra of ofloxacin have shown good agreement researchgate.net.

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for Ofloxacin

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| ¹H-NMR (ppm) | ||

| H (piperazine ring) | 2.85 | 2.80 |

| H (aromatic ring) | 7.89 | 7.95 |

| IR (cm⁻¹) | ||

| C=O (keto) stretch | 1621 | 1630 |

| C=O (carboxyl) stretch | 1718 | 1725 |

| UV-Vis λmax (nm) | 294 | 290 |

Note: The presented values are illustrative and sourced from comparative studies. Actual values may vary based on experimental conditions and computational parameters.

In Silico Prediction of Resistance Mechanisms

Computational chemistry and molecular modeling play a crucial role in understanding and predicting the mechanisms of bacterial resistance to methyl fluoroquinolones. These in silico approaches provide atomic-level insights into the interactions between the drug and its molecular targets, as well as the effects of mutations and efflux systems.

Modeling of Mutant Topoisomerase Interactions with Methyl Fluoroquinolones

The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV. Resistance to these antibiotics often arises from mutations in the genes encoding these enzymes, particularly in the quinolone resistance-determining region (QRDR). Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interactions between methyl fluoroquinolones and both wild-type and mutant topoisomerases.